9-Hidroxicalabaxantona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La mangostina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La mangostina ejerce sus efectos reduciendo la generación de especies reactivas de oxígeno intracelulares (ROS), previniendo así la activación de vías celulares clave como AKT (proteína quinasa B), ERK (quinasa regulada por señales extracelulares) y p53 . Este mecanismo ayuda a proteger las células del daño oxidativo y la apoptosis .

Compuestos Similares:

Alfa-Mangostina: Otro derivado de xantona de Garcinia mangostana con propiedades antioxidantes y antiinflamatorias similares.

Demetilcalabaxantona: Un derivado de xantona con actividades biológicas comparables.

Mangostanol: Otro compuesto relacionado con propiedades antioxidantes.

Unicidad: La mangostina es única debido a su estructura molecular específica, que le permite reducir eficazmente la generación de ROS y proteger contra el daño oxidativo . Su capacidad para modular múltiples vías celulares la convierte en una candidata prometedora para diversas aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

9-Hydroxycalabaxanthone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activities of Plasmodium falciparum clones, with IC50 values of 1.5 μM and 1.2 μM for 3D7 and K1 clones, respectively . This inhibition is indicative of its potential as an anti-malarial agent. Additionally, 9-Hydroxycalabaxanthone interacts with bacterial quorum-sensing systems, disrupting communication among bacterial cells and thereby inhibiting their growth . These interactions highlight the compound’s potential in combating microbial infections.

Cellular Effects

9-Hydroxycalabaxanthone exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxicity, leading to reduced cell viability and proliferation . The compound also influences cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, 9-Hydroxycalabaxanthone inhibits the production of pro-inflammatory cytokines in human macrophages, thereby reducing inflammation . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of 9-Hydroxycalabaxanthone involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. For example, 9-Hydroxycalabaxanthone has been shown to inhibit the activity of Plasmodium falciparum enzymes, leading to reduced parasite growth . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism . These molecular interactions underpin the diverse biological activities of 9-Hydroxycalabaxanthone.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Hydroxycalabaxanthone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 9-Hydroxycalabaxanthone maintains its biological activity, including its anti-microbial and anti-malarial effects, over several weeks . Prolonged exposure to light and high temperatures can lead to degradation and reduced efficacy . These findings highlight the importance of proper storage and handling to maintain the compound’s stability and effectiveness.

Dosage Effects in Animal Models

The effects of 9-Hydroxycalabaxanthone vary with different dosages in animal models. At low doses, the compound exhibits significant anti-malarial and anti-microbial activity without noticeable toxic effects . At higher doses, 9-Hydroxycalabaxanthone can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

9-Hydroxycalabaxanthone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 9-Hydroxycalabaxanthone are then excreted via the kidneys. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic health.

Transport and Distribution

Within cells and tissues, 9-Hydroxycalabaxanthone is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, 9-Hydroxycalabaxanthone binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its chemical properties, including its lipophilicity and affinity for specific binding sites . These factors determine the compound’s bioavailability and overall effectiveness.

Subcellular Localization

9-Hydroxycalabaxanthone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 9-Hydroxycalabaxanthone can be found in the mitochondria, where it exerts its effects on cellular metabolism and energy production . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La mangostina se puede sintetizar mediante la extracción de la fruta Garcinia mangostana utilizando solventes como el cloroformo y el metanol . Los extractos se purifican luego para producir derivados de xantona, incluyendo la mangostina .

Métodos de Producción Industrial: La producción industrial de mangostina implica procesos de extracción y purificación a gran escala. Los arilos y las cáscaras de la fruta se procesan con solventes, seguidos de técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para aislar la mangostina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La mangostina experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleofílicos en condiciones básicas o ácidas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la mangostina .

Comparación Con Compuestos Similares

Alpha-Mangostin: Another xanthone derivative from Garcinia mangostana with similar antioxidant and anti-inflammatory properties.

Demethylcalabaxanthone: A xanthone derivative with comparable biological activities.

Mangostanol: Another related compound with antioxidant properties.

Uniqueness: Mangostanin is unique due to its specific molecular structure, which allows it to effectively reduce ROS generation and protect against oxidative damage . Its ability to modulate multiple cellular pathways makes it a promising candidate for various therapeutic applications .

Propiedades

IUPAC Name |

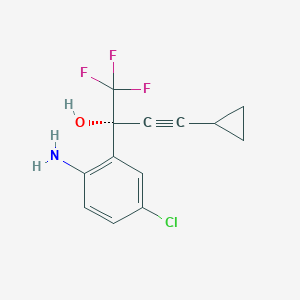

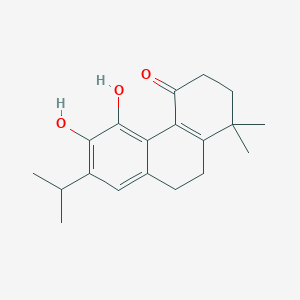

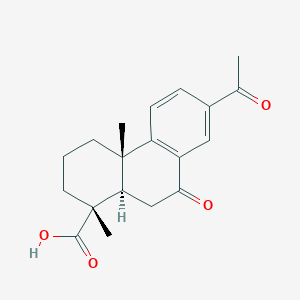

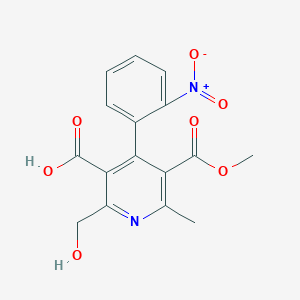

5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,8-11,25-26H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWHKELJHUFLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318384 | |

| Record name | Xanthone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Hydroxycalabaxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35349-68-9 | |

| Record name | Xanthone I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35349-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxycalabaxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 156 °C | |

| Record name | 9-Hydroxycalabaxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities of 9-hydroxycalabaxanthone?

A1: 9-Hydroxycalabaxanthone exhibits promising anti-cancer, anti-malarial, and enzyme inhibitory activities. It demonstrates cytotoxicity against various human cancer cell lines, including HT-29 colon cancer cells [, ], HeLa S3, Hep G2, MCF-7, and KB cells []. It also shows synergistic antimalarial interaction with artesunate against Plasmodium falciparum []. Additionally, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter [].

Q2: Is 9-hydroxycalabaxanthone found naturally? If so, where?

A2: Yes, 9-hydroxycalabaxanthone is a natural product found in several plant species, particularly those belonging to the genus Garcinia. It has been isolated from the stem bark of Garcinia mangostana (mangosteen) [], the bark of Cratoxylum cochinchinense [], and the seedcases of mangosteen [], among other sources [, , , , , , ].

Q3: What is the molecular formula and weight of 9-hydroxycalabaxanthone?

A3: 9-Hydroxycalabaxanthone has the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol [].

Q4: How is 9-hydroxycalabaxanthone typically isolated and identified?

A4: 9-Hydroxycalabaxanthone is typically isolated from plant materials using solvent extraction methods, followed by various chromatographic techniques, such as column chromatography, vacuum liquid chromatography, and thin-layer chromatography [, , ]. Identification and structural characterization are achieved through spectroscopic analyses, including NMR (1H and 13C), MS, UV-Vis, and IR spectroscopy [, , ].

Q5: Does 9-hydroxycalabaxanthone inhibit any specific enzymes related to cancer?

A5: Yes, research suggests that 9-hydroxycalabaxanthone can inhibit cyclin-dependent kinase 4 (CDK4) []. CDK4 plays a crucial role in cell cycle regulation, and its dysregulation is implicated in uncontrolled cell proliferation, a hallmark of cancer [, ].

Q6: Does 9-hydroxycalabaxanthone affect the androgen receptor?

A6: Research indicates that 9-hydroxycalabaxanthone, along with other xanthones from Garcinia mangostana, may have the ability to disrupt androgen receptor functionality in prostate cancer cells. This disruption was observed in both cell-free and cell-based assays [].

Q7: Does 9-hydroxycalabaxanthone interact with any drug-metabolizing enzymes?

A7: A study using rat models demonstrated that 9-hydroxycalabaxanthone, after oral administration of Garcinia mangostana extract, could be found in blood samples. This suggests potential interaction with drug-metabolizing enzymes in the liver []. Further research is needed to elucidate the specific interactions and their implications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)